2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound featuring a triazine ring substituted with biphenyl, bromophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a biphenyl derivative, followed by bromination and subsequent cyclization with triazine precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl rings .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structural features.
Chemical Research: Utilized as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dibromobiphenyl: Similar in structure but with two bromine atoms on the biphenyl ring.
3-(3-Bromophenyl)propionic acid: Contains a bromophenyl group but differs in the overall structure and functional groups
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine is unique due to its combination of biphenyl, bromophenyl, and triazine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C27H18BrN3 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H |
InChI Key |
ZKSQIXNEFHHQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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